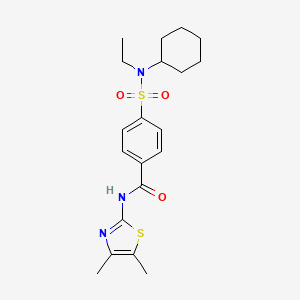![molecular formula C15H24N2O4 B2476943 Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester CAS No. 139517-71-8](/img/no-structure.png)
Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a spirocyclic molecule . Spirocyclic compounds are a type of bicyclic molecule where the two rings share only one single atom, usually a quaternary carbon . They are named using the prefix “spiro” followed by brackets with numerals denoting the number of carbon atoms between each of the bridgehead atoms .
Molecular Structure Analysis
The compound contains a spirocyclic structure, which is a type of bicyclic molecule where the two rings share only one single atom . The structure also contains a carboxylic acid ester group, which is a functional group consisting of a carbonyl adjacent to an ether linkage.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Spiro[1,4-diazabicyclo[3.2.0]heptane] derivatives have been investigated for their potential as antibacterial agents. For instance, certain derivatives displayed potent in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing less marked decreases in blood pressure after intravenous infusion in dogs compared to other compounds, making them candidates for preclinical trials (Remuzon, Bouzard, Guiol, & Jacquet, 1992).
Polymer Synthesis
These compounds have applications in polymer science. Polymers with pendant spiro ortho ester and carboxylic acid moieties were synthesized, displaying the potential for thermo-crosslinking in films. Such polymers can be utilized in various industrial and research applications, especially where temperature-responsive materials are required (Isobe, Numasawa, Nishikubo, Togoshi, & Endo, 1989).
Synthesis of Insecticides
Spiro derivatives have been synthesized for use as insecticides. Cyclopropane carboxylic acid esters with spirofused cycloalkyl rings exhibited good insecticidal activity against various insect species, including knock-down activity on flying insects (Kulkarni & Arbale, 1988).
Chemical Synthesis
These compounds are also important in various chemical synthesis processes. For example, they have been used in the synthesis of diverse organic compounds, including the synthesis of convulsants with a unique ring system, demonstrating the versatility of spiro compounds in organic chemistry (Kawamura & Casida, 1990).
Wirkmechanismus
Target of Action
It is known that similar structures, such as 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), are crucial components in several antiviral medications . These medications include boceprevir, a well-known protease inhibitor for the hepatitis C virus, and pf-07321332, an oral medication used for the treatment of COVID-19 .
Mode of Action
Similar compounds like 6,6-dmabh are known to interact with their targets to inhibit viral replication . More research is needed to determine the exact mode of action of this specific compound.
Biochemical Pathways
Given its similarity to 6,6-dmabh, it can be inferred that it may affect the pathways related to viral replication
Result of Action
Similar compounds like 6,6-dmabh are known to inhibit viral replication, which could potentially lead to the reduction of viral load in the body .
Eigenschaften
CAS-Nummer |
139517-71-8 |
|---|---|
Produktname |
Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester |
Molekularformel |
C15H24N2O4 |
Molekulargewicht |
296.367 |
IUPAC-Name |
tert-butyl 2,2-dimethyl-7-oxospiro[1,4-diazabicyclo[3.2.0]heptane-6,2'-oxolane]-4-carboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-13(2,3)21-12(19)16-9-14(4,5)17-10(16)15(11(17)18)7-6-8-20-15/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
UBFJSDIPJNHIMZ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2N1C(=O)C23CCCO3)C(=O)OC(C)(C)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)
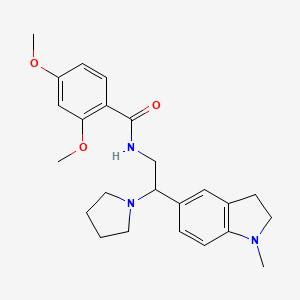
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
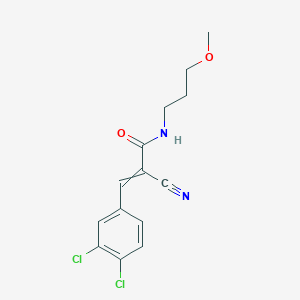
![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)
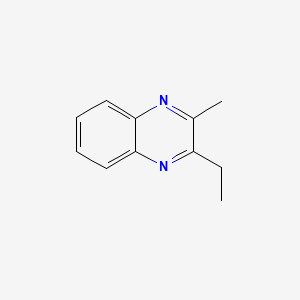

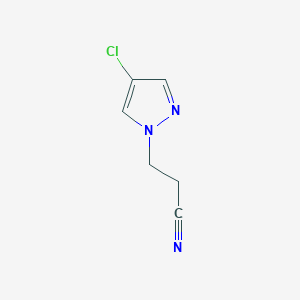
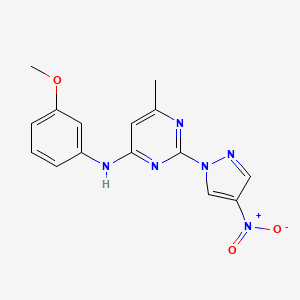
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)
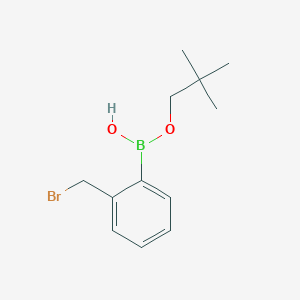
![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)
